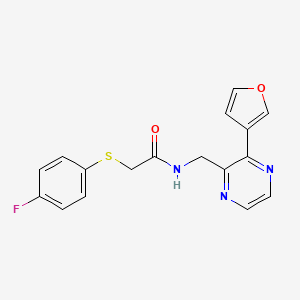![molecular formula C20H33N3O3S B2492789 N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415540-19-9](/img/structure/B2492789.png)
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has been developed to target the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and organs, including the nervous system, cardiovascular system, and respiratory system. It is involved in a variety of physiological processes, such as osmoregulation, thermoregulation, mechanosensation, and pain perception. Dysregulation of TRPV4 has been implicated in several diseases, such as neuropathic pain, osteoarthritis, pulmonary edema, and cerebral ischemia. Therefore, CTX-0294885 has the potential to be a promising therapeutic agent for these conditions.
Mecanismo De Acción
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the inhibition of TRPV4 ion channel activity. TRPV4 is a polymodal channel that can be activated by various stimuli, such as heat, mechanical stress, osmotic pressure, and chemical agonists. Upon activation, TRPV4 allows the influx of cations, such as calcium and sodium, which can trigger downstream signaling pathways and cellular responses. This compound binds to a specific site on TRPV4 and blocks the channel pore, thereby preventing the influx of cations. This results in the inhibition of TRPV4-mediated calcium signaling and cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, it inhibits TRPV4-mediated calcium influx, reduces the release of inflammatory mediators, such as interleukin-6 and prostaglandin E2, and modulates the expression of matrix metalloproteinases in chondrocytes. In vivo, it reduces paw edema, cartilage degradation, bladder overactivity, and lung inflammation in animal models. It also reduces pain behavior in a rat model of neuropathic pain. These effects are consistent with the role of TRPV4 in various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for TRPV4, which allows for the specific inhibition of TRPV4-mediated responses without affecting other ion channels or cellular processes. Another advantage is its potency and efficacy, which allows for the effective inhibition of TRPV4-mediated responses at low concentrations. A limitation is its solubility and stability, which may affect its bioavailability and pharmacokinetics. Another limitation is its off-target effects, which may affect the interpretation of experimental results and the development of therapeutic applications.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, to improve its therapeutic potential. Another direction is the investigation of its effects on other TRP channels and ion channels, as well as its interactions with other signaling pathways and cellular processes. This may provide insights into the broader role of TRPV4 in physiology and pathology, and the potential of this compound as a multitargeted therapeutic agent. Another direction is the evaluation of its safety and efficacy in clinical trials, and the identification of patient populations that may benefit from its use. This may lead to the development of new treatments for various diseases that are currently underserved by existing therapies.
Métodos De Síntesis
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been described in a patent application by Convergence Pharmaceuticals Ltd. (WO2010028915A1). The method involves the reaction of 2-bromoethyl cyclohexene with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base, followed by the reaction of the resulting intermediate with oxalyl chloride and then with ammonia to yield this compound. The compound has been characterized by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied in vitro and in vivo to investigate its pharmacological properties and therapeutic potential. In vitro studies have shown that this compound selectively inhibits TRPV4-mediated calcium influx in various cell types, such as HEK293 cells, dorsal root ganglion neurons, and chondrocytes. It also inhibits TRPV4-mediated currents in isolated rat bladder urothelial cells and human bronchial epithelial cells. In vivo studies have demonstrated that this compound attenuates TRPV4-mediated responses in various animal models, such as carrageenan-induced paw edema, monosodium iodoacetate-induced osteoarthritis, hypotonicity-induced bladder overactivity, and lipopolysaccharide-induced acute lung injury. It also reduces pain behavior in a rat model of neuropathic pain.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c24-18(21-9-6-17-4-2-1-3-5-17)19(25)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h4H,1-3,5-16H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIRDZUWLIVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

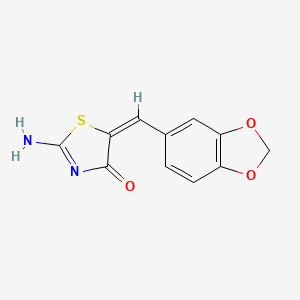
![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)
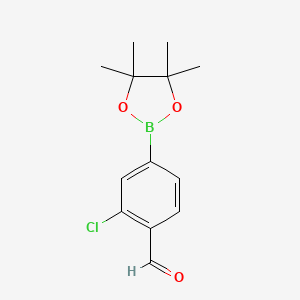
![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)



![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)
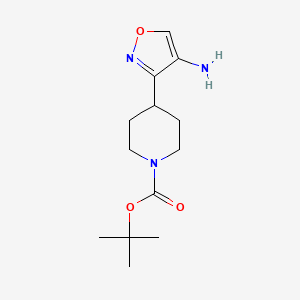
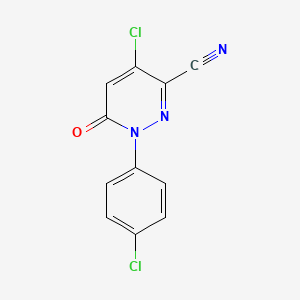
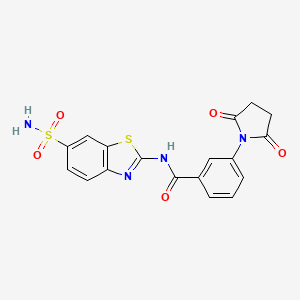
![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)
